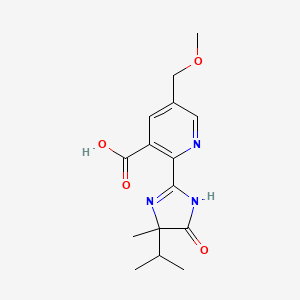
Imazamox
概要
説明
Imazamox is an imidazolinone herbicide used pre- or post-emergence of weeds . It has not been evaluated previously by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) and was reviewed by the present Meeting at the request of the Codex Committee on Pesticide Residues .
Molecular Structure Analysis
Imazamox has a molecular formula of C15H19N3O4 and an average mass of 305.329 Da . It is a powdered solid at 24.5°C .
Chemical Reactions Analysis
Imazamox is a systemic herbicide, meaning it moves throughout the plant tissue .
Physical And Chemical Properties Analysis
Imazamox is a solid with a molecular weight of 305.33 . It is soluble in DMSO at 20 mg/mL (ultrasonic) . The storage stability of residues in plants is also reported .
科学的研究の応用
Herbicide in Agriculture
Imazamox is widely used as a herbicide in the cultivation of various crops such as sunflower, alfalfa, oilseed rape, and soya bean . It is particularly effective in controlling many annual and perennial grasses as well as broadleaf weeds .
Soil Microbial Activity
Imazamox can affect soil microbial activity, particularly carbon and nitrogen mineralization . For instance, it has been observed that the addition of Imazamox to sunflower soil increased cumulative carbon mineralization, indicating an increase in microorganism respiration . However, the presence of Imazamox inhibited the soil microorganisms responsible for nitrogen mineralization .
Photosynthetic Performance
Imazamox can affect the photosynthetic performance of plants. For example, it has been observed that the application of Imazamox can cause temporary yellowing and growth retardation in IMI-R sunflower hybrids . This effect is more pronounced under stressful environmental conditions .
Plant Biostimulants
Imazamox can be used in combination with plant biostimulants containing amino acid extract to ameliorate damages caused by different stress factors on plants . The combined application of Imazamox and amino acid extract was found to have a less pronounced negative effect on the photosynthetic performance of plants .
Weed Control
Imazamox is an integral part of the Clearfield® technology, which is used for weed control in sunflower production . This technology is based on the use of both Imazamox and resistant (IMI-R) sunflower hybrids .
Environmental Impact
The application of Imazamox to fields can result in the persistence of unwanted complex residues in the soil . These residues may have unfavorable effects on the activities of soil microorganisms .
作用機序
Target of Action
Imazamox is a member of the imidazolinone family, a series of Group 2 actives that inhibit the enzyme ALS (acetolactate synthase) . ALS is an enzyme necessary for plant growth . It plays a crucial role in the synthesis of three branched-chain amino acids - valine, leucine, and isoleucine .
Mode of Action
Imazamox is absorbed by both roots and foliage of plants . It moves to the growing points within the plant to block ALS production . This action prevents the protein synthesis and cell division necessary for plant growth . Essentially, it starves the weeds to death .
Biochemical Pathways
Imazamox inhibits the biosynthesis of aromatic and branched-chain amino acids . By blocking the ALS enzyme, it disrupts the production of valine, leucine, and isoleucine . These amino acids are essential for protein synthesis, DNA synthesis, and cell division and growth . The disruption of these processes leads to the death of the plant .
Pharmacokinetics
It is known that imazamox is a systemic herbicide, meaning it moves throughout the plant tissue .
Result of Action
The molecular and cellular effects of Imazamox’s action include the inhibition of protein synthesis and cell division, leading to the death of the plant . It also causes an imbalance in the phytohormone and phenolic levels, increased levels of unfolded or misfolded proteins, and selective reduction of the GST, SA, and JA levels in plants .
Action Environment
The action, efficacy, and stability of Imazamox can be influenced by various environmental factors. For instance, adequate soil moisture before and after spraying is key for the herbicide to move up into the root zone of problem weeds . .
Safety and Hazards
特性
IUPAC Name |
5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPJIGQFXCQJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034664 | |
| Record name | Imazamox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless solid; [HSDB] | |
| Record name | Imazamox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 4,160 ppm (mg/L) at 20 °C /deionized water/, In water, 116 (pH 5), >626 (pH 7), >628 (pH 9) (all in g/l, 25 °C), In water, 4,113 (ppm) mg/L at 20 °C /deionized water/, Hexane 0.0006; methanol 6.68; acetonitrile 1.85; toluene 0.21; acetone 2.93; dichloromethane 14.3; ethyl acetate 1.02 (all g/100 mL) | |
| Record name | Imazamox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.39 g/mL | |
| Record name | Imazamox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: <1.3X10-2 mPa at 25 °C (9.75X10-11 mm Hg) | |
| Record name | Imazamox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Imazamox | |
Color/Form |
Off-white powdered solid | |
CAS RN |
114311-32-9 | |
| Record name | Imazamox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114311-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazamox [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114311329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazamox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Imazamox | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6793ON5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imazamox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
166.0 to 166.7 °C | |
| Record name | Imazamox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for imazamox?
A1: Imazamox is a potent herbicide that acts by inhibiting acetolactate synthase (ALS) [, , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants [].
Q2: How does imazamox binding to ALS affect plants?
A2: By inhibiting ALS, imazamox disrupts BCAA biosynthesis [, ]. Since BCAAs are essential for protein synthesis and plant growth, this disruption leads to the cessation of growth and eventual death of susceptible plants [, , , ].
Q3: Are there differences in ALS sensitivity to imazamox among plant species?
A3: Yes, different plant species, and even cultivars within a species, can exhibit varying levels of sensitivity to imazamox due to differences in ALS enzyme structure [, , , ]. For example, dry bean demonstrates more rapid imazamox metabolism compared to red lentil, contributing to its higher tolerance [].
Q4: How does temperature influence the efficacy of imazamox?
A4: Low temperatures can significantly impact imazamox efficacy. Studies show that cooler conditions can reduce imazamox absorption and translocation within the plant, while simultaneously slowing down its metabolism. This allows some plants, such as cereal rye, to recover from what would normally be a lethal dose [].
Q5: What is the role of adjuvants in imazamox applications?
A5: Adjuvants play a crucial role in enhancing imazamox efficacy. For instance, using methylated seed oil as an adjuvant with imazamox resulted in increased control of common ragweed, common lambsquarters, and velvetleaf compared to using a nonionic surfactant alone [].
Q6: Are there specific adjuvants that can negatively impact imazamox efficacy?
A6: Yes, certain adjuvants can have antagonistic effects. For example, increasing the concentration of liquid ammonium phosphate in imazamox solutions reduced its effectiveness in controlling feral rye [].
Q7: What are the implications of fertilizer type on imazamox efficacy?
A7: The type of fertilizer used can influence imazamox activity. Field studies showed that specific liquid ammonium phosphate sources negatively interacted with imazamox, potentially due to the fertilizer source itself or contaminants present [].
Q8: How does imazamox behave in different soil types?
A8: Imazamox exhibits different persistence levels depending on soil characteristics. In loamier soils, imazamox tends to break down faster due to typically higher microbial activity. Conversely, in clay-rich soils, its persistence increases []. Notably, low soil pH can reduce imazamox sorption, increasing its bioavailability and potential for carryover to subsequent crops [].
Q9: Can tillage practices mitigate the risk of imazamox carryover?
A9: Contrary to expectations, tillage practices, including moldboard plowing and chisel plowing, did not significantly reduce imazamox persistence compared to no-till systems. Surprisingly, no-till plots exhibited the lowest injury to the following crop, yellow mustard [].
Q10: Can imazamox be used to control parasitic plants?
A12: Yes, imazamox has demonstrated effectiveness in controlling certain parasitic plants, such as small broomrape (Orobanche minor) in red clover [, ]. Foliar application proved to be the most efficient method of application for parasite control [].
Q11: How does the timing of imazamox application impact its efficacy on small broomrape?
A14: The timing of imazamox application is crucial for optimal small broomrape control in red clover. Research using growing degree days (GDD) as a predictor identified 1,000 GDD as the most effective timing for imazamox application, leading to the greatest reduction in small broomrape biomass [].
Q12: What are the implications of prolonged or repeated imazamox use?
A15: Continuous use of imazamox, similar to other herbicides, can lead to the development of resistant weed populations [, ]. This emphasizes the need for integrated weed management strategies that incorporate diverse control methods to prevent or delay resistance evolution [, ].
Q13: Have cases of imazamox-resistant weeds been reported?
A16: Yes, cases of imazamox-resistant weeds have been documented. Notably, imazamox-resistant shattercane populations have been identified in Kansas, exhibiting a 3.5- to 5.3-fold resistance compared to susceptible populations [].
Q14: What are the mechanisms behind imazamox resistance in weeds?
A17: Research has identified two primary mechanisms of imazamox resistance: target-site and non-target-site resistance. Target-site resistance involves mutations in the ALS gene, reducing imazamox binding affinity [, ]. Non-target-site resistance involves enhanced imazamox metabolism, often attributed to cytochrome P450 enzymes [].
Q15: Are there alternative herbicides effective against imazamox-resistant weeds?
A19: Yes, studies have identified alternative herbicides effective in controlling imazamox-resistant weeds. For instance, nicosulfuron, quizalofop, clethodim, glyphosate, and glufosinate demonstrated excellent control of imazamox-resistant shattercane [].
Q16: How do different imazamox-resistant wheat cultivars respond to imazamox application?
A20: Imazamox-resistant wheat cultivars exhibit varying levels of tolerance to imazamox depending on their genetic background [, ]. Some cultivars show minimal injury even at higher imazamox rates, while others display moderate injury, impacting yield parameters [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



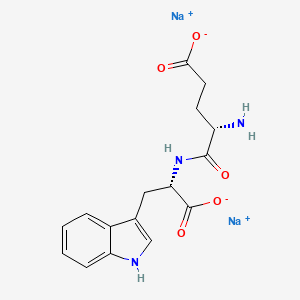

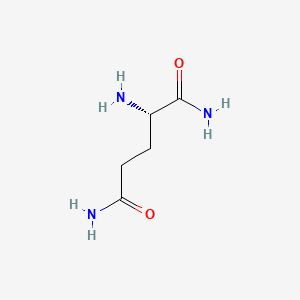
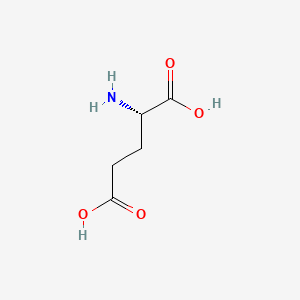
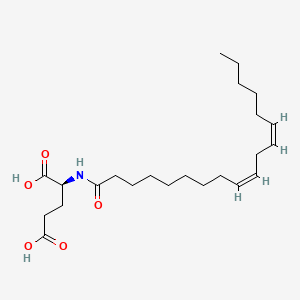


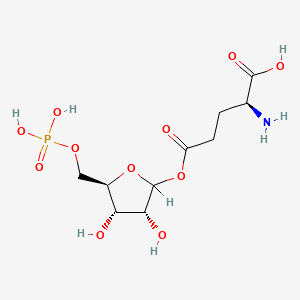
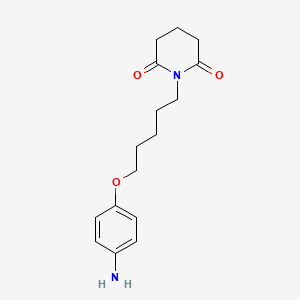


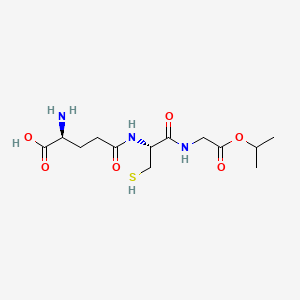
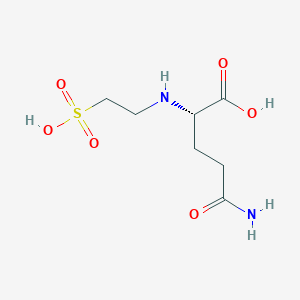
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)